4-Thiazoleacetamide
CAS No.: 51551-54-3
Cat. No.: VC21321480
Molecular Formula: C5H6N2OS
Molecular Weight: 142.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51551-54-3 |
|---|---|
| Molecular Formula | C5H6N2OS |
| Molecular Weight | 142.18 g/mol |
| IUPAC Name | 2-(1,3-thiazol-4-yl)acetamide |
| Standard InChI | InChI=1S/C5H6N2OS/c6-5(8)1-4-2-9-3-7-4/h2-3H,1H2,(H2,6,8) |
| Standard InChI Key | JJSRACWXUSIJFT-UHFFFAOYSA-N |
| SMILES | C1=C(N=CS1)CC(=O)N |
| Canonical SMILES | C1=C(N=CS1)CC(=O)N |
Introduction
4-Thiazoleacetamide, also known as 2-(1,3-thiazol-4-yl)acetamide, is a chemical compound with the molecular formula C5H6N2OS and a molecular weight of 142.18 g/mol . It is identified by the CAS number 51551-54-3 and the NSC number 39168 . This compound is part of the thiazole family, which is known for its diverse biological activities.
Synthesis and Applications
While specific synthesis methods for 4-Thiazoleacetamide are not detailed in the available literature, thiazole derivatives are generally synthesized through various chemical reactions involving thiazole rings. These compounds are of interest due to their potential biological activities, including anticholinesterase and anticancer properties .
Biological Activities
Thiazole derivatives, including those similar to 4-Thiazoleacetamide, have been studied for their potential in treating diseases such as Alzheimer's and cancer. For instance, thiazole acetamide derivatives have shown promise as anticholinesterase agents, which could be beneficial in managing Alzheimer's disease . Additionally, some thiazole compounds have demonstrated anticancer properties by inhibiting vascular endothelial growth factor (VEGF) and inducing apoptosis in cancer cells .
Anticholinesterase Activity
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Compound 6d: A derivative of thiazole acetamide, identified as a potent inhibitor of acetylcholinesterase (AChE) with an IC50 of 3.14 ± 0.16 μM. It also showed selectivity against butyrylcholinesterase (BChE) with a selectivity index of 2.94 .
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Multifactorial Benefits: These compounds have been found to inhibit Aβ aggregation and β-secretase, suggesting their potential in treating Alzheimer's disease through multiple mechanisms .
Chemical Identifiers for 4-Thiazoleacetamide
| Identifier | Value |
|---|---|
| Molecular Formula | C5H6N2OS |
| Molecular Weight | 142.18 g/mol |
| CAS Number | 51551-54-3 |
| NSC Number | 39168 |
| InChI | InChI=1S/C5H6N2OS/c6-5(8)1-4-2-9-3-7-4/h2-3H,1H2,(H2,6,8) |
| InChIKey | JJSRACWXUSIJFT-UHFFFAOYSA-N |
| SMILES | C1=C(N=CS1)CC(=O)N |
Biological Activities of Thiazole Derivatives
| Activity | Description |
|---|---|
| Anticholinesterase | Inhibits AChE and BChE for Alzheimer's treatment |
| Anticancer | Inhibits VEGF and induces apoptosis in cancer cells |
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